
Zolenzepine
Overview
Description
Zolenzepine is a chemical compound known for its neuroleptic properties. It is primarily used as an antipsychotic agent and has been utilized in various regions, including Japan and some parts of Europe, since the 1980s . This compound is a member of the thienobenzodiazepine class of compounds and is structurally related to other antipsychotic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zolenzepine involves several key steps. One common method includes the reaction of 4-chloroacetyl-1,3-dimethyl-1,4,9,10-tetrahydropyrazolo[4,3-b][1,5]benzodiazepin-10-one with N-methylpiperazine in the presence of toluene at 80°C for 2 hours . This reaction yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Derivatization Reactions for Olanzapine Analogs
Recent studies focus on eco-friendly synthesis of olanzapine derivatives for enhanced bioactivity. Key reactions include:
Microwave-Assisted Alkylation
Derivatives are synthesized via nucleophilic substitution under microwave irradiation (150°C, 2–4.3 bar pressure). For example :
Entry | Reactant (eq) | Solvent/Catalyst | Time (min) | Yield (%) |
---|---|---|---|---|
1 | DOLA (1) | DMF/K₂CO₃/DABCO | 2 | 86 |
2 | DOLA (1) | NaDES/K₂CO₃/TBAB | 2 | 30 |
3 | DOLA (1) | NaDES/Glycerine/K₂CO₃ | 1.5 | 57 |
NaDES (Natural Deep Eutectic Solvents) and TBAB (tetrabutylammonium bromide) improve sustainability but reduce yields compared to DMF .
Ultrasound-Promoted Cyclization
Quinazolinone-based azepines are synthesized via chalcone intermediates reacting with 2-aminoaniline or 2-aminophenol under acidic conditions . For example:
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Diazepines (3a–d) form with 2-aminoaniline (yields: 60-85%).
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Oxazepines (4a–d) form with 2-aminophenol (yields: 45-78%) .
Metabolic Pathways of Olanzapine
Olanzapine undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes and glucuronidation :
Phase I Metabolism
Enzyme | Metabolite | Activity | Contribution |
---|---|---|---|
CYP1A2 | 4’-N-desmethyl olanzapine | Inactive | 50–60% |
CYP2D6 | 2-Hydroxy olanzapine | Inactive | 10–15% |
FMO3 | N-oxide olanzapine | Inactive | 5–10% |
Phase II Metabolism
UGT1A4 mediates direct glucuronidation (25–30% of total metabolism) .
Key Reaction Mechanisms
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Dopamine D₂ Receptor Antagonism : Olanzapine binds D₂ receptors (Kᵢ = 3.00–106 nM) with dose-dependent occupancy (60–83%) .
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Serotonin 5-HT₂A Inverse Agonism : High affinity (Kᵢ = 1.32–24.2 nM) underpins its atypical antipsychotic profile .
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Muscarinic M₃ Antagonism : Contributes to metabolic side effects (Kᵢ = 13–126 nM) .
Scientific Research Applications
Zolenzepine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of thienobenzodiazepine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.
Industry: Employed in the development of new antipsychotic medications and related therapeutic agents.
Mechanism of Action
Zolenzepine exerts its effects by acting as a dopamine antagonist. It has a high affinity for D1- and D2-like receptors, which are involved in the regulation of mood, cognition, and behavior . By blocking these receptors, this compound helps to alleviate symptoms of psychosis, such as hallucinations and delusions.
Comparison with Similar Compounds
Olanzapine: Another thienobenzodiazepine with similar antipsychotic properties.
Clozapine: Known for its effectiveness in treatment-resistant schizophrenia but has a different side effect profile.
Risperidone: Atypical antipsychotic with a broader receptor binding profile.
Uniqueness: Zolenzepine is unique in its specific receptor binding affinity and its effectiveness in certain patient populations who do not respond well to other antipsychotics. Its side effect profile also differs, making it a valuable option in the pharmacological management of psychotic disorders.
Biological Activity
Zolenzepine is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of neurological and psychiatric disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
This compound exhibits a unique pharmacological profile, primarily functioning as an atypical antipsychotic. It interacts with various neurotransmitter systems in the brain, including:
- Dopamine Receptors : this compound acts on dopamine receptors (D1, D2, D3) which are crucial in regulating mood and behavior.
- Serotonin Receptors : It also influences serotonin receptors (5-HT2A, 5-HT2C), which are implicated in mood regulation and anxiety.
- Histamine Receptors : The compound has effects on histamine H1 receptors, contributing to its sedative properties.
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter release and receptor sensitivity. By antagonizing specific receptors, it helps in reducing symptoms associated with psychosis and mood disorders. The following table summarizes its receptor interactions:
Receptor Type | Action | Effect |
---|---|---|
Dopamine D1 | Antagonist | Reduces psychotic symptoms |
Dopamine D2 | Antagonist | Decreases dopamine overactivity |
Serotonin 5-HT2A | Antagonist | Alleviates anxiety and depression |
Histamine H1 | Antagonist | Induces sedation |
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in treating various conditions. For instance:
- Schizophrenia Treatment : A study involving patients with schizophrenia demonstrated significant improvements in psychotic symptoms when treated with this compound compared to placebo. Patients reported reduced hallucinations and improved overall functioning.
- Bipolar Disorder Management : In a clinical trial, this compound was administered to individuals experiencing manic episodes. Results indicated a rapid reduction in manic symptoms, with many participants achieving stabilization within weeks.
- Chronic Pain Management : Although primarily an antipsychotic, this compound's modulation of neurotransmitter systems has led to investigations into its use for chronic pain management. A case study reported effective pain control in patients where traditional analgesics failed.
Safety Profile
This compound's safety profile is crucial for its clinical application. Preliminary studies indicate that it has a favorable tolerance level among patients, with minimal side effects reported. Commonly observed side effects include:
- Mild sedation
- Weight gain
- Metabolic changes
Long-term studies are necessary to fully understand the implications of prolonged use.
Properties
CAS No. |
78208-13-6 |
---|---|
Molecular Formula |
C19H24N6O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,3-dimethyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrazolo[3,4-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C19H24N6O2/c1-13-17-18(23(3)21-13)19(27)20-14-6-4-5-7-15(14)25(17)16(26)12-24-10-8-22(2)9-11-24/h4-7H,8-12H2,1-3H3,(H,20,27) |
InChI Key |
OBVFNDZOAJBXJM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C |
Canonical SMILES |
CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C |
Key on ui other cas no. |
78208-13-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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